4-(Toluene-4-sulfonylmethyl)-thiazol-2-ylamine
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Overview
Description
4-(Toluene-4-sulfonylmethyl)-thiazol-2-ylamine is an organic compound that features a thiazole ring substituted with a toluene-4-sulfonylmethyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of both the thiazole and sulfonyl groups imparts unique chemical properties to the molecule, making it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Toluene-4-sulfonylmethyl)-thiazol-2-ylamine typically involves the reaction of 4-toluenesulfonyl chloride with thiazole derivatives. One common method includes the following steps:
Preparation of 4-toluenesulfonyl chloride: This reagent is synthesized by the chlorosulfonation of toluene, yielding 4-toluenesulfonyl chloride.
Reaction with thiazole: The 4-toluenesulfonyl chloride is then reacted with a thiazole derivative in the presence of a base such as pyridine or triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Toluene-4-sulfonylmethyl)-thiazol-2-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the sulfonyl group under basic conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Toluene-4-sulfonylmethyl)-thiazol-2-ylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Toluene-4-sulfonylmethyl)-thiazol-2-ylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The thiazole ring can also interact with nucleic acids and other biomolecules, affecting cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Toluenesulfonyl chloride: A precursor in the synthesis of 4-(Toluene-4-sulfonylmethyl)-thiazol-2-ylamine.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Sulfonamide derivatives: Compounds with sulfonyl groups attached to various amines.
Uniqueness
This compound is unique due to the combination of the thiazole ring and the toluene-4-sulfonylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its ability to undergo various chemical reactions and interact with biological targets sets it apart from other similar compounds .
Properties
IUPAC Name |
4-[(4-methylphenyl)sulfonylmethyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S2/c1-8-2-4-10(5-3-8)17(14,15)7-9-6-16-11(12)13-9/h2-6H,7H2,1H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGQBJREVMHCEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CSC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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